Binding Site Topography: SPR Evidence of a Shared Pocket with PROTAC Degraders but Distinct from Peptide Ligands
Surface Plasmon Resonance (SPR) competition assays demonstrate that Stat6-IN-3 and the PROTAC degrader AK-1690 compete for the same binding site on the STAT6 protein, as no additional response unit (RU) increase was observed when AK-1690 was injected after saturating with Stat6-IN-3. In contrast, a clear RU increase was observed when an IL-4Rα peptide was injected after Stat6-IN-3 saturation, confirming Stat6-IN-3 binds to a distinct site from the IL-4Rα peptide [1]. This data provides a definitive, quantitative basis for selecting Stat6-IN-3 over other SH2 domain ligands when a specific binding pocket interaction is required.
| Evidence Dimension | Competitive Binding (SPR RU increase upon injection of mixture) |
|---|---|
| Target Compound Data | No RU increase upon injection of AK-1690 mixture after Stat6-IN-3 saturation. |
| Comparator Or Baseline | IL-4Rα peptide: Positive RU increase upon injection of IL-4Rα peptide mixture after Stat6-IN-3 saturation. |
| Quantified Difference | Qualitative difference in binding site occupancy (shared vs. distinct). |
| Conditions | SPR competitive binding assay on immobilized STAT6 protein. |
Why This Matters
This verifies Stat6-IN-3's precise binding pocket, distinguishing it from other STAT6 ligands and justifying its use in experiments requiring a specific, non-peptide binding site engagement.
- [1] ICE Bioscience. (2025). Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Note. View Source
